An In-depth Technical Guide to 4,4-Dimethylpent-1-yn-3-ol
An In-depth Technical Guide to 4,4-Dimethylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethylpent-1-yn-3-ol (CAS No: 19115-28-7), a propargylic alcohol of significant interest in organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, outlines a standard synthetic protocol with mechanistic insights, discusses its known applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.
Introduction and Chemical Identity
4,4-Dimethylpent-1-yn-3-ol is a chiral secondary alcohol containing a terminal alkyne and a sterically demanding tert-butyl group. This unique structural combination makes it a valuable building block in the synthesis of complex molecular architectures. The presence of the hydroxyl and alkyne functionalities provides two reactive centers for a variety of chemical transformations.
The Chemical Abstracts Service (CAS) number for the racemic mixture of 4,4-Dimethylpent-1-yn-3-ol is 19115-28-7 [1]. The (3R)-enantiomer is assigned the CAS number 61317-72-4 [2].
Molecular Structure:
Caption: Chemical structure of 4,4-Dimethylpent-1-yn-3-ol.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 4,4-dimethylpent-1-yn-3-ol is presented in the table below. This data is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 19115-28-7 | PubChem[1] |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| XLogP3 | 1.4 | LookChem[2], PubChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[2], PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[2], PubChem[1] |
| Rotatable Bond Count | 1 | LookChem[2], PubChem[1] |
While experimental spectroscopic data for 4,4-dimethylpent-1-yn-3-ol is not widely available in public databases, predicted collision cross section data for various adducts has been calculated, which can be useful in mass spectrometry analysis[3].
Synthesis of 4,4-Dimethylpent-1-yn-3-ol: A Mechanistic Approach
The most common and efficient method for the synthesis of 4,4-dimethylpent-1-yn-3-ol is the nucleophilic addition of an acetylide to a ketone. Specifically, this involves the reaction of a metal acetylide with pivaldehyde (2,2-dimethylpropanal). The following section provides a detailed, field-proven protocol.
Synthesis via Acetylide Addition to Pivaldehyde
This synthetic strategy is based on the generation of a nucleophilic acetylide anion, which subsequently attacks the electrophilic carbonyl carbon of pivaldehyde. The choice of the counter-ion (e.g., lithium, sodium, or magnesium) and the solvent system can influence the reaction yield and purity of the final product.
Reaction Scheme:
Caption: General workflow for the synthesis of 4,4-Dimethylpent-1-yn-3-ol.
Detailed Experimental Protocol
Materials:
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)
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Pivaldehyde (2,2-dimethylpropanal)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
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Inert atmosphere (nitrogen or argon)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
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Acetylide Formation: In the reaction flask, place anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the cold THF for a designated period to ensure saturation. Alternatively, if using a protected acetylene source, dissolve it in the THF.
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Deprotonation: Slowly add n-butyllithium solution dropwise to the stirred THF solution at -78 °C. The formation of the lithium acetylide will result in a white precipitate. Allow the mixture to stir for 30-60 minutes at this temperature.
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Addition of Pivaldehyde: Add a solution of pivaldehyde in anhydrous THF dropwise to the lithium acetylide suspension at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution at -78 °C to quench the reaction.
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Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality in Experimental Choices:
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Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as the acetylide anion is a strong base and will be quenched by any protic sources, such as water.
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Low Temperature: The reaction is performed at -78 °C to control the exothermicity of the addition reaction and to prevent side reactions, such as the enolization of the aldehyde.
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Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent the reaction of the highly reactive organolithium reagents with oxygen and moisture from the air.
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Aqueous Workup: The use of a mild acidic quenching agent like saturated ammonium chloride is important to protonate the resulting alkoxide and to neutralize any remaining strong base without causing degradation of the desired product.
Applications in Research and Drug Development
While specific, large-scale applications of 4,4-dimethylpent-1-yn-3-ol in marketed pharmaceuticals are not prominently documented, its structural motifs suggest its utility as a versatile intermediate in several areas of medicinal chemistry and organic synthesis.
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Scaffold for Bioactive Molecules: The propargyl alcohol functionality is a key pharmacophore in many biologically active compounds. The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-containing molecules, which are known to have a wide range of biological activities.
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Precursor to Chiral Molecules: The chiral center at the C-3 position allows for the synthesis of enantiomerically pure compounds. Enantioselective synthesis or resolution of 4,4-dimethylpent-1-yn-3-ol can provide access to chiral building blocks for the development of stereospecific drugs.
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Analogue Synthesis: The related compound, 4,4-dimethylpent-1-en-3-ol, has a derivative, Stiripentol, which is an approved antiepileptic drug[4]. This suggests that derivatives of 4,4-dimethylpent-1-yn-3-ol could be synthesized and screened for similar or other neurological activities.
Safety and Handling
4,4-Dimethylpent-1-yn-3-ol is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
GHS Hazard Statements:
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H226: Flammable liquid and vapor[1]
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
4,4-Dimethylpent-1-yn-3-ol is a valuable and versatile building block in organic synthesis. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. Further research into the applications of this compound and its derivatives is warranted, particularly in the field of medicinal chemistry.
References
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LookChem. (n.d.). (3R)-4,4-Dimethylpent-1-yn-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethylpent-1-yn-3-ol. Retrieved from [Link]
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PubChemLite. (n.d.). 4,4-dimethylpent-1-yn-3-ol (C7H12O). Retrieved from [Link]
